![molecular formula C15H20O3 B13681344 2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681344.png)
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound with the molecular formula C15H20O3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the condensation of appropriate precursors followed by cyclization and functional group modifications. One common method involves the reaction of acetylacetone with phenol, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups such as halogens, amines, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzoannulenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Methoxy-6,7,8,9-tetrahydrobenzocyclohepten-5-one
- 2-Chloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
Uniqueness
2,3-Diethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its specific ethoxy functional groups, which can impart distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
2,3-diethoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C15H20O3/c1-3-17-14-9-11-7-5-6-8-13(16)12(11)10-15(14)18-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
MBNFSFIOQBKVST-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C2C(=C1)CCCCC2=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)
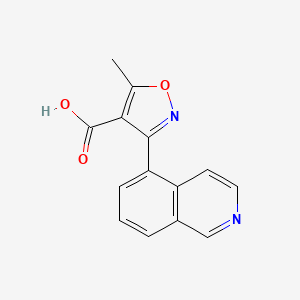
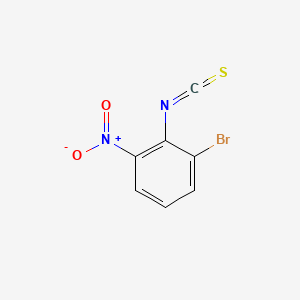
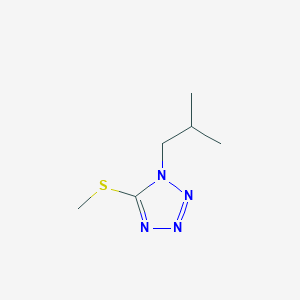
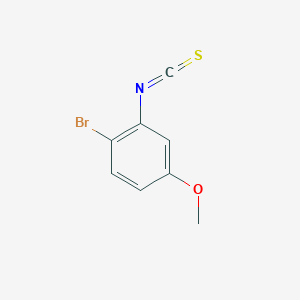
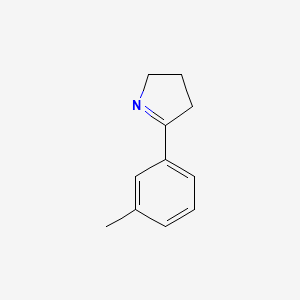
![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)

![2-(3-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681307.png)
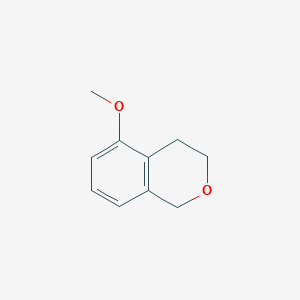

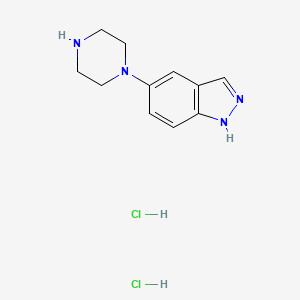
![7-Cyano-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic Acid](/img/structure/B13681345.png)
